((2R,3S)-3-([1,1'-Biphenyl]-4-yl)oxiran-2-yl)(phenyl)methanone
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Overview
Description
((2R,3S)-3-([1,1’-Biphenyl]-4-yl)oxiran-2-yl)(phenyl)methanone: is a complex organic compound characterized by the presence of an oxirane ring, a biphenyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S)-3-([1,1’-Biphenyl]-4-yl)oxiran-2-yl)(phenyl)methanone typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Epoxidation: The biphenyl compound is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the oxirane ring.
Ketone Formation:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The oxirane ring can undergo oxidation to form diols using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The biphenyl and phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions:
Oxidation: OsO4, KMnO4, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Br2, HNO3, SO3
Major Products:
Oxidation: Diols
Reduction: Alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry:
Material Science: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ((2R,3S)-3-([1,1’-Biphenyl]-4-yl)oxiran-2-yl)(phenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The biphenyl and phenyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- ((2R,3S)-3-(4-Biphenyl)oxiran-2-yl)(phenyl)methanol
- ((2R,3S)-3-(4-Biphenyl)oxiran-2-yl)(phenyl)ethanone
Comparison:
- Structural Differences: The presence of different functional groups (e.g., alcohol vs. ketone) can significantly alter the compound’s reactivity and applications.
- Unique Features: ((2R,3S)-3-([1,1’-Biphenyl]-4-yl)oxiran-2-yl)(phenyl)methanone is unique due to its specific combination of an oxirane ring, biphenyl group, and phenyl group, which imparts distinct chemical and biological properties.
This detailed article provides a comprehensive overview of ((2R,3S)-3-([1,1’-Biphenyl]-4-yl)oxiran-2-yl)(phenyl)methanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H16O2 |
---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
phenyl-[(2R,3R)-3-(4-phenylphenyl)oxiran-2-yl]methanone |
InChI |
InChI=1S/C21H16O2/c22-19(17-9-5-2-6-10-17)21-20(23-21)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,20-21H/t20-,21+/m1/s1 |
InChI Key |
WCVMKDUZFGWJAF-RTWAWAEBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H]3[C@@H](O3)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3C(O3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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